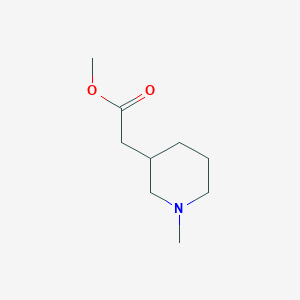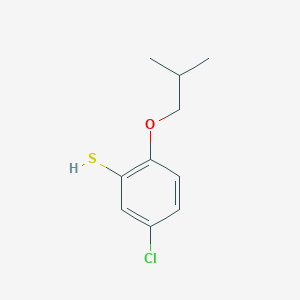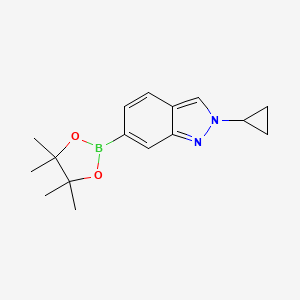
8-Bromo-2,4,6-trichloro-3-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2,4,6-trichloro-3-nitroquinoline is a quinoline derivative with the molecular formula C9H2BrCl3N2O2 and a molecular weight of 356.39 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the quinoline ring, making it a highly functionalized molecule. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 8-Bromo-2,4,6-trichloro-3-nitroquinoline can be achieved through several synthetic routes. One common method involves the bromination, chlorination, and nitration of quinoline derivatives. The reaction conditions typically include the use of bromine, chlorine, and nitric acid as reagents, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
8-Bromo-2,4,6-trichloro-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with hydrogen gas can produce amino derivatives.
Applications De Recherche Scientifique
8-Bromo-2,4,6-trichloro-3-nitroquinoline has several scientific research applications:
Medicinal Chemistry: Quinoline derivatives, including this compound, are studied for their potential as antimalarial, antibacterial, and anticancer agents. The presence of multiple functional groups allows for the design of molecules with enhanced biological activity.
Mécanisme D'action
The mechanism of action of 8-Bromo-2,4,6-trichloro-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
8-Bromo-2,4,6-trichloro-3-nitroquinoline can be compared with other quinoline derivatives, such as:
8-Bromo-4-chloro-3-nitroquinoline: This compound has a similar structure but with fewer chlorine atoms, which may result in different reactivity and biological activity.
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: This compound contains a fluorine atom, which can enhance its biological activity and stability.
8-Bromo-2,4-dichloroquinazoline: This compound has fewer chlorine atoms and a different substitution pattern, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Propriétés
Formule moléculaire |
C9H2BrCl3N2O2 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
8-bromo-2,4,6-trichloro-3-nitroquinoline |
InChI |
InChI=1S/C9H2BrCl3N2O2/c10-5-2-3(11)1-4-6(12)8(15(16)17)9(13)14-7(4)5/h1-2H |
Clé InChI |
OFJLWUFVOGVZNF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=C(C(=N2)Cl)[N+](=O)[O-])Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


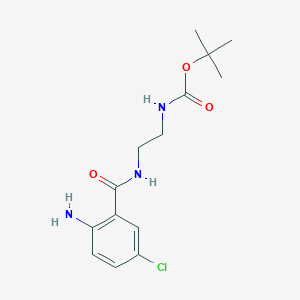
![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12993657.png)
![Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12993665.png)
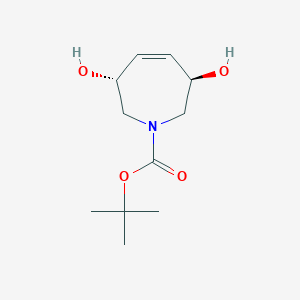

![(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B12993673.png)
![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate](/img/structure/B12993686.png)
![2-Oxaspiro[4.4]nonan-6-ol](/img/structure/B12993691.png)



